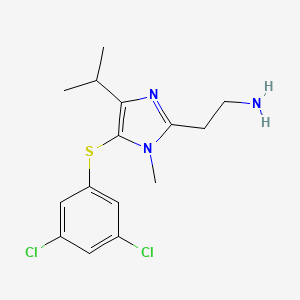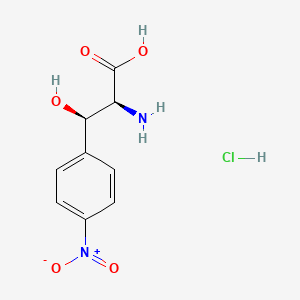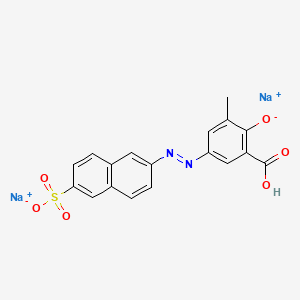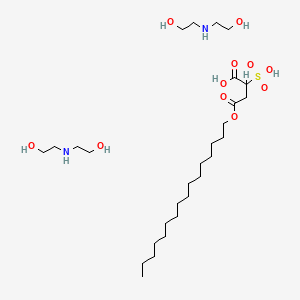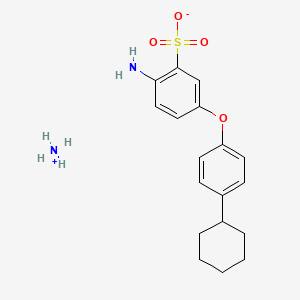
2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate is a complex organic compound with a unique structure that combines a benzimidazole core with a methoxybenzofuran moiety and a methylsulphonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Methoxybenzofuran Moiety: This step involves the coupling of the benzimidazole core with a methoxybenzofuran derivative, often using a palladium-catalyzed cross-coupling reaction.
Addition of the Methylsulphonyl Group: The methylsulphonyl group can be introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base.
Formation of the Acetate Salt: The final step involves the formation of the acetate salt by reacting the intermediate with acetic acid or an acetate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the benzimidazole core, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulphonyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, reduction may produce dihydrobenzimidazole derivatives, and substitution may result in various substituted benzimidazole compounds.
Scientific Research Applications
2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate has a wide range of scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.
Biology: The compound may have potential as a fluorescent probe for biological imaging due to its unique structural features.
Medicine: It could be investigated for its potential pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or DNA, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-Methoxybenzofuran-2-yl)-1-benzyl-3-methyl-1H-benzimidazolium methyl sulfate
- 2-(6-Methoxybenzofuran-2-yl)-1-benzyl-3-methyl-1H-benzimidazolium chloride
Uniqueness
Compared to similar compounds, 2-(6-Methoxybenzofuran-2-yl)-1,3-dimethyl-5-(methylsulphonyl)1H-benzimidazolium acetate is unique due to the presence of the methylsulphonyl group and the acetate salt form. These features may confer distinct chemical and physical properties, such as solubility, stability, and reactivity, making it suitable for specific applications that other similar compounds may not be able to fulfill.
Properties
CAS No. |
74878-48-1 |
|---|---|
Molecular Formula |
C19H19N2O4S.C2H3O2 C21H22N2O6S |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(6-methoxy-1-benzofuran-2-yl)-1,3-dimethyl-5-methylsulfonylbenzimidazol-1-ium;acetate |
InChI |
InChI=1S/C19H19N2O4S.C2H4O2/c1-20-15-8-7-14(26(4,22)23)11-16(15)21(2)19(20)18-9-12-5-6-13(24-3)10-17(12)25-18;1-2(3)4/h5-11H,1-4H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
XLUCIZLVSINWBA-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].CN1C2=C(C=CC(=C2)S(=O)(=O)C)[N+](=C1C3=CC4=C(O3)C=C(C=C4)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


